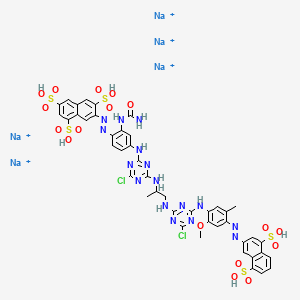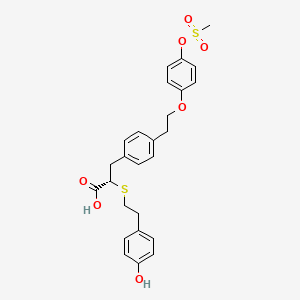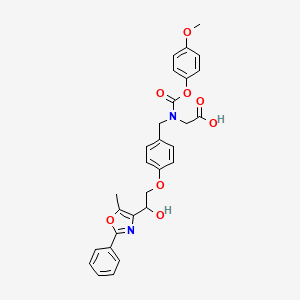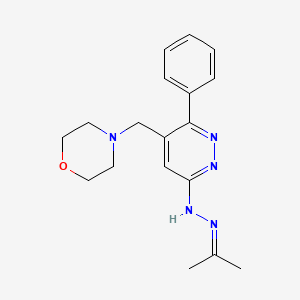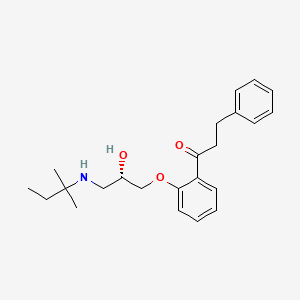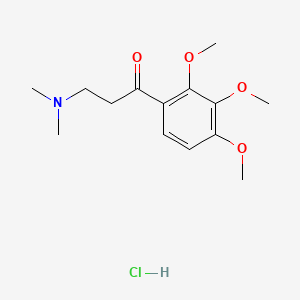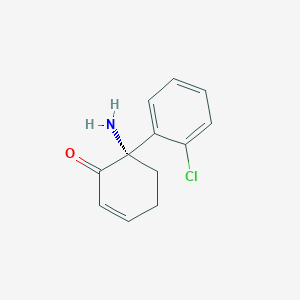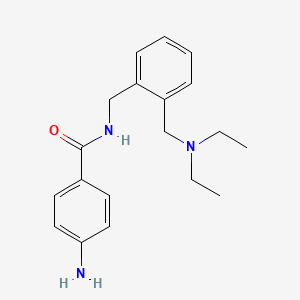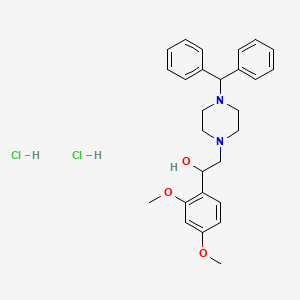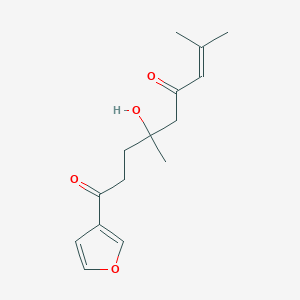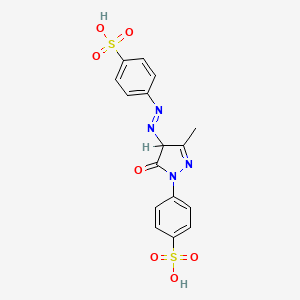
Benzenesulfonic acid, 4-(4,5-dihydro-3-methyl-5-oxo-4-((4-sulfophenyl)azo)-1H-pyrazol-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Sulfophenyl)-3-methyl-4-(4-sulfophenylazo)-5-pyrazolone is a synthetic organic compound known for its vibrant color and application in various industries. This compound is characterized by the presence of sulfonic acid groups and an azo linkage, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Sulfophenyl)-3-methyl-4-(4-sulfophenylazo)-5-pyrazolone typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-aminobenzenesulfonic acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-methyl-1-phenyl-2-pyrazolin-5-one under controlled conditions to form the azo compound.
Sulfonation: The final step involves the sulfonation of the azo compound to introduce the sulfonic acid groups, resulting in the formation of 1-(4-Sulfophenyl)-3-methyl-4-(4-sulfophenylazo)-5-pyrazolone.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Sulfophenyl)-3-methyl-4-(4-sulfophenylazo)-5-pyrazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of the azo linkage can lead to the formation of corresponding amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-Sulfophenyl)-3-methyl-4-(4-sulfophenylazo)-5-pyrazolone has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various analytical techniques.
Biology: Employed in staining procedures for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The azo linkage and sulfonic acid groups play a crucial role in its binding affinity and reactivity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
- 1,8-Dihydroxy-2-(4-sulfophenylazo)naphthalene-3,6-disulfonic acid
- 4,5-Dihydroxy-3-(4-sulfophenylazo)-2,7-naphthalenedisulfonic acid
Uniqueness: 1-(4-Sulfophenyl)-3-methyl-4-(4-sulfophenylazo)-5-pyrazolone is unique due to its specific structural features, such as the presence of both sulfonic acid groups and an azo linkage, which confer distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
19910-52-2 |
|---|---|
Molecular Formula |
C16H14N4O7S2 |
Molecular Weight |
438.4 g/mol |
IUPAC Name |
4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C16H14N4O7S2/c1-10-15(18-17-11-2-6-13(7-3-11)28(22,23)24)16(21)20(19-10)12-4-8-14(9-5-12)29(25,26)27/h2-9,15H,1H3,(H,22,23,24)(H,25,26,27) |
InChI Key |
RUSUVXHUZYUKCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)S(=O)(=O)O)C3=CC=C(C=C3)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



